

Technical Support Center: 3-Bromo-7-(4-bromobenzoyl)indole Identity Confirmation

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Compound of Interest

Compound Name: 3-Bromo-7-(4-bromobenzoyl)indole

Cat. No.: B12724446

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the identity of **3-Bromo-7-(4-bromobenzoyl)indole**. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis, purification, and analysis of **3-Bromo-7-(4-bromobenzoyl)indole**.

Frequently Asked Questions (FAQs)

- Q1: What are the primary analytical techniques to confirm the identity of **3-Bromo-7-(4-bromobenzoyl)indole**? A1: The primary analytical techniques for unambiguous identification include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Infrared (IR) spectroscopy can provide additional confirmation of functional groups.
- Q2: What are the expected chemical shifts in the ^1H NMR spectrum of **3-Bromo-7-(4-bromobenzoyl)indole**? A2: While a specific spectrum for this exact molecule is not publicly available, based on the analysis of similar indole derivatives, the following proton signals are expected. The indole NH proton typically appears as a broad singlet at a high chemical shift (> 10 ppm). The protons on the indole ring and the bromobenzoyl group will appear in the

aromatic region (approximately 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern, which can be interpreted based on coupling constants. For instance, protons ortho to the bromine atoms will be influenced by their electron-withdrawing effect.

- Q3: What are the key signals to look for in the ^{13}C NMR spectrum? A3: Key signals in the ^{13}C NMR spectrum include the carbonyl carbon of the benzoyl group (typically in the range of 190-200 ppm). The carbons attached to the bromine atoms will show shifts influenced by the halogen's electronegativity. The remaining aromatic carbons will appear in the typical range of 110-140 ppm.
- Q4: How can Mass Spectrometry confirm the molecular weight and elemental composition? A4: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass of **3-Bromo-7-(4-bromobenzoyl)indole** ($\text{C}_{15}\text{H}_9\text{Br}_2\text{NO}$) can be calculated and compared with the experimental value. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ^{79}Br and ^{81}Br isotopes, which is a key diagnostic feature.
- Q5: What are common impurities that might be observed during the synthesis? A5: Common impurities may include the starting material, 7-(4-bromobenzoyl)indole, if the bromination at the 3-position is incomplete. Other potential impurities could arise from over-bromination at other positions on the indole ring or the benzoyl group, or side products from the synthetic route.^{[1][2]} The presence of mono-brominated impurities is a possibility, especially if reaction conditions are not carefully controlled.^[1]
- Q6: My NMR spectrum shows unexpected signals. What could be the issue? A6: Unexpected signals could be due to impurities, residual solvent, or degradation of the compound. It is advisable to re-purify the sample, for example, by column chromatography or recrystallization. Comparing the spectrum with those of potential starting materials and by-products can help in identifying the impurities.
- Q7: The mass spectrum does not show the expected molecular ion peak. What should I do? A7: The absence of a clear molecular ion peak could be due to the instability of the molecule under the chosen ionization conditions. Try using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Also, check for fragment ions that correspond to the loss of bromine or other parts of the molecule, which can help in reconstructing the structure.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data Summary

Property	Value	Source
Chemical Name	3-Bromo-7-(4-bromobenzoyl)indole	[3][4]
Synonyms	(3-Bromo-1H-indol-7-yl)(4-bromophenyl)-methanone	[3]
CAS Number	1279501-08-4	[3]
Molecular Formula	C ₁₅ H ₉ Br ₂ NO	[3]
Molecular Weight	379.05 g/mol	[4]
Appearance	Neat (likely a solid)	[3]
Expected ¹ H NMR	Aromatic protons (7.0-8.5 ppm), NH proton (>10 ppm)	General Knowledge
Expected ¹³ C NMR	Carbonyl carbon (190-200 ppm), Aromatic carbons (110-140 ppm)	General Knowledge
Expected MS (HRMS)	Isotopic pattern for two bromine atoms (M, M+2, M+4)	General Knowledge
Expected IR	N-H stretch (~3300-3400 cm ⁻¹), C=O stretch (~1630-1680 cm ⁻¹)	General Knowledge

Experimental Protocols

1. Synthesis of **3-Bromo-7-(4-bromobenzoyl)indole** (Plausible Route)

This protocol is a generalized procedure based on known bromination reactions of indole derivatives.[5][6][7] Caution: Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

- Step 1: Protection of the Indole Nitrogen (Optional but Recommended) To avoid side reactions at the nitrogen, it is advisable to protect the indole. A common protecting group is tert-butyldimethylsilyl (TBDMS).
 - Dissolve 7-(4-bromobenzoyl)indole in anhydrous tetrahydrofuran (THF).
 - Cool the solution to -78 °C.
 - Add a solution of n-butyllithium in hexanes dropwise.
 - After stirring for 30 minutes, add tert-butyldimethylsilyl chloride (TBDMSCl).
 - Allow the reaction to slowly warm to room temperature and stir for several hours.
 - Work up the reaction by adding water and extracting with an organic solvent.
 - Purify the N-TBDMS protected intermediate by column chromatography.
- Step 2: Bromination at the 3-Position
 - Dissolve the N-protected 7-(4-bromobenzoyl)indole in an anhydrous solvent like THF or dichloromethane.
 - Cool the solution to -78 °C.
 - Add N-Bromosuccinimide (NBS) portion-wise.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
 - Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
 - Purify the crude product by flash column chromatography.
- Step 3: Deprotection of the Indole Nitrogen (if protected)
 - Dissolve the purified N-protected **3-bromo-7-(4-bromobenzoyl)indole** in THF.

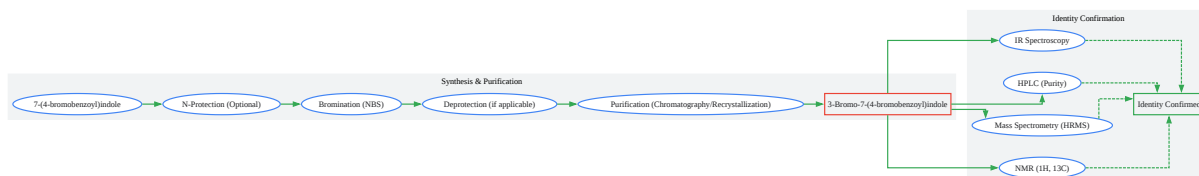
- Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature.
- Monitor the reaction by TLC until the protected compound is consumed.
- Work up the reaction and purify the final product by column chromatography or recrystallization.

2. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for this specific compound.^[8]

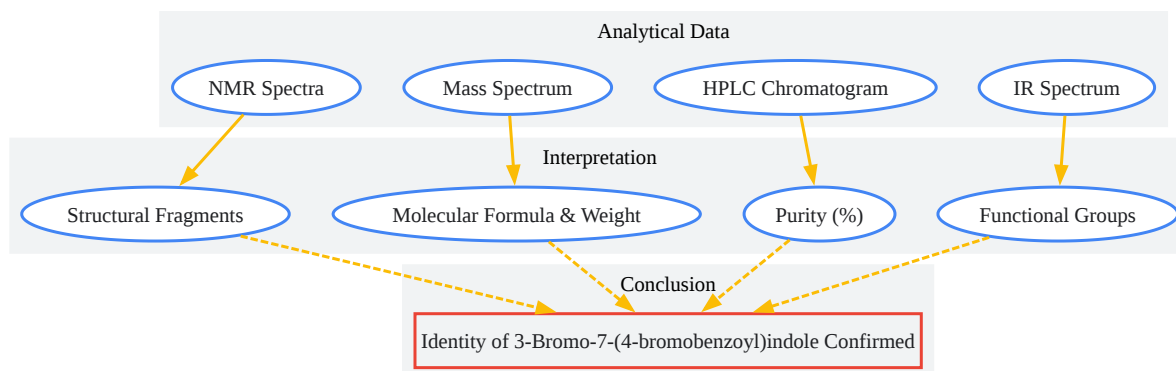
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient could be 10% B to 90% B.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Visualizations



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Caption: Workflow for the synthesis and identity confirmation of **3-Bromo-7-(4-bromobenzoyl)indole**.



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Caption: Logical relationship for confirming the chemical identity based on analytical data.

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